molecular formula C17H13BrO4S B7613421 (2-Bromophenyl) 4-methoxynaphthalene-1-sulfonate

(2-Bromophenyl) 4-methoxynaphthalene-1-sulfonate

Cat. No.: B7613421
M. Wt: 393.3 g/mol
InChI Key: UDNIPBWVAWGOCK-UHFFFAOYSA-N
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Description

(2-Bromophenyl) 4-methoxynaphthalene-1-sulfonate is an organic compound that features a bromophenyl group attached to a methoxynaphthalene sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl) 4-methoxynaphthalene-1-sulfonate typically involves the reaction of 2-bromophenol with 4-methoxynaphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl) 4-methoxynaphthalene-1-sulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, sodium thiolate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are commonly used oxidizing agents.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is a common reducing agent.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, or amino derivatives of the original compound.

    Oxidation Reactions: Products include hydroxylated derivatives.

    Reduction Reactions: Products include sulfonic acids or sulfides.

Scientific Research Applications

(2-Bromophenyl) 4-methoxynaphthalene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its bromophenyl group can act as a probe for binding studies.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers. Its sulfonate group makes it useful in the formulation of detergents and surfactants.

Mechanism of Action

The mechanism by which (2-Bromophenyl) 4-methoxynaphthalene-1-sulfonate exerts its effects depends on its interaction with molecular targets. The bromophenyl group can engage in halogen bonding with electron-rich sites on proteins or enzymes, potentially inhibiting their activity. The methoxynaphthalene moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. The sulfonate group can enhance the compound’s solubility in aqueous environments, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromophenyl) 4-methoxynaphthalene: Lacks the sulfonate group, making it less soluble in water but potentially more lipophilic.

    (2-Bromophenyl) 4-hydroxynaphthalene-1-sulfonate: The hydroxyl group can form stronger hydrogen bonds compared to the methoxy group, potentially altering its binding affinity and specificity.

    (2-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate: The chlorine atom is less reactive than bromine, which may affect the compound’s reactivity in substitution reactions.

Uniqueness

(2-Bromophenyl) 4-methoxynaphthalene-1-sulfonate is unique due to the combination of its bromophenyl, methoxynaphthalene, and sulfonate groups. This combination imparts distinct chemical and physical properties, such as solubility, reactivity, and binding affinity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(2-bromophenyl) 4-methoxynaphthalene-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO4S/c1-21-15-10-11-17(13-7-3-2-6-12(13)15)23(19,20)22-16-9-5-4-8-14(16)18/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNIPBWVAWGOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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